

Application Notes and Protocols for Mass Spectrometry Analysis of MS8511-Protein Adducts

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Compound of Interest		
Compound Name:	MS8511	
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Introduction

MS8511 is a first-in-class covalent inhibitor of the highly homologous protein lysine methyltransferases G9a and GLP.[1][2] These enzymes play a crucial role in gene regulation through the mono- and dimethylation of histone H3 lysine 9 (H3K9).[1][2] The aberrant activity of G9a and GLP has been implicated in various diseases, making them attractive therapeutic targets. MS8511 forms a covalent bond with a key cysteine residue within the substrate-binding site of G9a (Cys1098) and GLP (Cys1186), leading to irreversible inhibition.[1] Mass spectrometry is an indispensable tool for characterizing the formation and stoichiometry of such covalent adducts, providing critical insights for drug development.[3][4][5]

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of **MS8511**-protein adducts, catering to both novice and experienced researchers in the field.

Data Presentation: Quantitative Analysis of MS8511-Protein Adduct Formation

The formation of covalent adducts between **MS8511** and its target proteins, G9a and GLP, can be quantitatively monitored over time using intact protein mass spectrometry. The following



tables summarize the time-dependent formation of the G9a-MS8511 and GLP-MS8511 adducts.

Table 1: Time-Dependent Formation of G9a-MS8511 Adduct[1]

Time Point (minutes)	G9a Adduct (%)
0	ND
15	~20
30	~40
45	~55
60	~65
75	~75
90	~80
105	~85
120	~90

ND: Not Detected. Data represents the mean from two independent experiments. The percentage of G9a adduct was calculated as (G9a adduct / (G9a + G9a adduct)) × 100.

Table 2: Time-Dependent Formation of GLP-MS8511 Adduct[1]



Time Point (minutes)	GLP Adduct (%)
0	ND
15	~10
30	~20
45	~30
60	~40
75	~50
90	~55
105	~60
120	~65

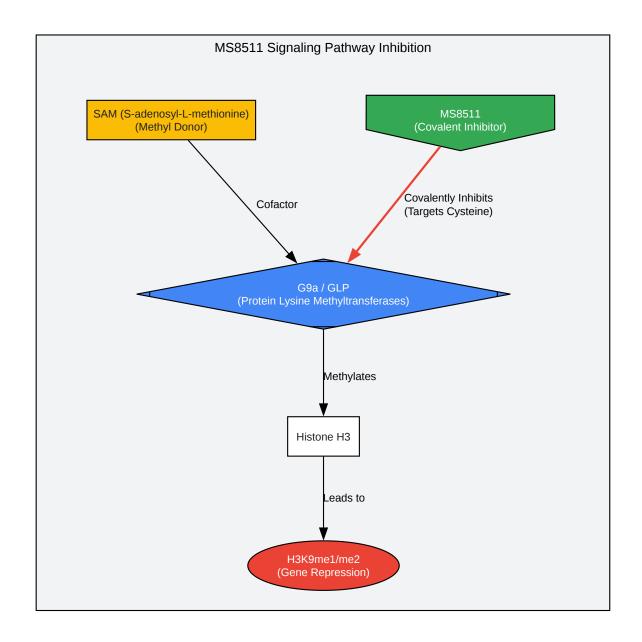
ND: Not Detected. Data represents the mean from two independent experiments. The percentage of GLP adduct was calculated as (GLP adduct / (GLP + GLP adduct)) \times 100.

Table 3: Molecular Weights of G9a, GLP, and their MS8511 Adducts[1]

Protein	Expected Molecular Weight (Da)	Observed Molecular Weight of Adduct (Da)
G9a	34,314	34,810
GLP	34,687	35,183

Mandatory Visualizations

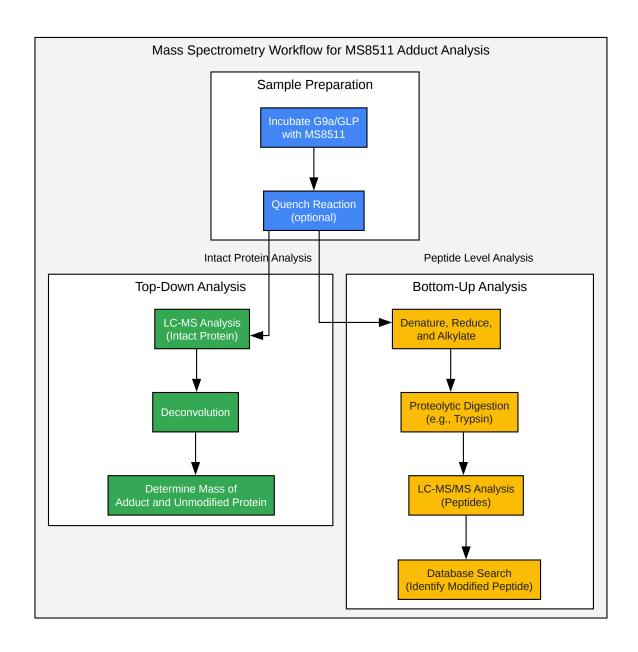




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Caption: Inhibition of G9a/GLP by MS8511.





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Caption: MS Analysis Workflow.

Experimental Protocols



The analysis of **MS8511**-protein adducts can be approached using two primary mass spectrometry workflows: top-down analysis for intact protein mass determination and bottom-up analysis for identification of the specific modification site.

Protocol 1: Top-Down Analysis of Intact G9a/GLP-MS8511 Adducts

This protocol is designed to confirm covalent binding and determine the stoichiometry of the adduct.

- 1. Materials and Reagents:
- Purified G9a or GLP protein
- MS8511
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)
- Quenching Solution (e.g., 10 mM DTT or 2-mercaptoethanol)
- LC-MS grade water and acetonitrile
- Formic acid
- 2. Instrumentation:
- High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography (LC) system.
- 3. Procedure:
- Incubation:
 - $\circ~$ In a microcentrifuge tube, incubate 5 μM of G9a or GLP with 50 μM of MS8511 in the assay buffer.[1]
 - Incubate at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the reaction progress.[1]



- A control sample with DMSO instead of **MS8511** should be prepared for each time point.
- Reaction Quenching (Optional):
 - To stop the reaction at a specific time point, add a final concentration of 10 mM DTT to the reaction mixture.

LC-MS Analysis:

- Inject an appropriate amount of the reaction mixture (e.g., 1-5 μL) onto a reverse-phase
 LC column suitable for protein separation (e.g., C4).
- Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the protein.
- Acquire mass spectra in positive ion mode across a mass range appropriate for the expected charge states of the protein and its adduct.

Data Analysis:

- Deconvolute the raw mass spectra to obtain the zero-charge mass of the unmodified protein and the MS8511-adduct.[5]
- Calculate the mass difference between the adduct and the unmodified protein to confirm the covalent modification.
- Quantify the percentage of adduct formation by comparing the peak intensities of the modified and unmodified protein species.[1]

Protocol 2: Bottom-Up Analysis for Identification of the MS8511 Modification Site

This protocol is used to pinpoint the specific amino acid residue modified by **MS8511**.

- 1. Materials and Reagents:
- G9a/GLP-**MS8511** adduct sample (from Protocol 1)



- Denaturing Buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
- Reducing Agent (e.g., 10 mM DTT)
- Alkylating Agent (e.g., 55 mM iodoacetamide)
- Protease (e.g., Trypsin, sequencing grade)
- Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
- LC-MS grade water and acetonitrile
- Formic acid
- 2. Instrumentation:
- High-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap, FT-ICR) coupled to a nano-LC system.
- 3. Procedure:
- Denaturation, Reduction, and Alkylation:
 - To the protein adduct sample, add denaturing buffer to a final concentration of 6 M urea.
 - Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
 - Cool the sample to room temperature and add iodoacetamide to a final concentration of
 55 mM. Incubate in the dark for 45 minutes to alkylate free cysteine residues.
- · Proteolytic Digestion:
 - Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M.
 - Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
- Sample Cleanup:



- Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
- Desalt the peptide mixture using a C18 StageTip or ZipTip.
- LC-MS/MS Analysis:
 - Inject the desalted peptides onto a reverse-phase nano-LC column (e.g., C18).
 - Elute the peptides using a gradient of increasing acetonitrile with 0.1% formic acid.
 - Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
- Data Analysis:
 - Search the acquired MS/MS spectra against a protein database containing the sequence of G9a or GLP.
 - Use a database search engine (e.g., Mascot, Sequest, MaxQuant) and specify the mass of the MS8511 adduct as a variable modification on cysteine residues.
 - The identification of a peptide with the corresponding mass shift will confirm the site of modification.

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